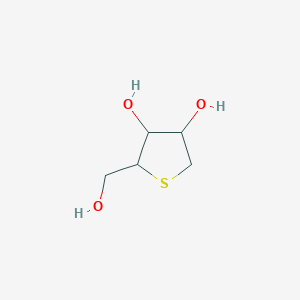

1,4-Dideoxy-1,4-epithio-D-ribitol

Description

Contextualization within Thiosugar Chemistry and Ribitol (B610474) Derivatives

Specifically, 1,4-Dideoxy-1,4-epithio-D-ribitol is a derivative of ribitol, a five-carbon sugar alcohol. lookchem.com The key feature of this compound is the presence of a sulfur atom in place of the oxygen at the 4-position of the furanose ring, forming a thioether linkage. lookchem.com This modification makes it a valuable tool for studying the roles of carbohydrates in various biological processes.

Significance in the Field of Synthetic Carbohydrate Analogs

The synthesis of carbohydrate analogs like this compound is a crucial area of research. Natural carbohydrates are often metabolically unstable, limiting their therapeutic potential. By replacing the ring oxygen with sulfur, chemists can create analogs with increased resistance to enzymatic degradation by glycosidases. This enhanced stability makes them attractive candidates for the development of enzyme inhibitors and therapeutic agents.

The synthesis of such analogs can be complex. For instance, an improved large-scale synthesis of a related compound, 1,4-anhydro-4-thio-D-ribitol, has been developed from D-ribose, highlighting the efforts to make these molecules more accessible for research. researchgate.net These synthetic efforts are vital for exploring the structure-activity relationships of carbohydrate-modifying enzymes.

Overview of Academic Research Interest and Applications

The primary interest in this compound and other thiosugars stems from their potential as enzyme inhibitors. By mimicking the structure of natural substrates, these analogs can bind to the active sites of enzymes, blocking their activity. This has led to investigations into their use as antiviral and antimicrobial agents. lookchem.com

Furthermore, this compound serves as a synthetic building block in glycochemistry and biotechnology. lookchem.com It is used in the creation of more complex carbohydrate structures and in the development of nucleoside analogs for genetic research. lookchem.com The ability to incorporate this thiosugar into larger molecules opens up possibilities for creating novel probes to study carbohydrate-protein interactions and for the development of new therapeutic agents.

| Compound Name | Synonyms | CAS Number | Molecular Formula |

| This compound | 4'-Thio-ribose | 190315-43-6 | C5H10O3S |

| D-Ribose | 50-69-1 | C5H10O5 | |

| Ribitol | 488-81-3 | C5H12O5 | |

| 1,4-anhydro-4-thio-D-ribitol | C5H10O3S |

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)thiolane-3,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3S/c6-1-4-5(8)3(7)2-9-4/h3-8H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVSFIRYIVAVKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(S1)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1,4 Dideoxy 1,4 Epithio D Ribitol and Its Core Scaffold

Stereoselective Synthesis Approaches to the 1,4-Epithio-D-ribitol Moiety

The synthesis of the 1,4-epithio-D-ribitol scaffold is a complex process that requires precise control over stereochemistry. Various methodologies have been developed, primarily starting from readily available carbohydrate precursors.

Utilization of Carbohydrate Precursors for Thiosugar Scaffolds

The most common and practical approach to synthesizing polyhydroxylated tetrahydrothiophenes, such as 1,4-epithio-D-ribitol, involves the use of carbohydrate precursors. researchgate.net D-ribose and L-arabinose are frequently employed as starting materials due to their commercial availability and well-defined stereochemistry. researchgate.netnih.gov For instance, a large-scale synthesis of 1,4-anhydro-4-thio-D-ribitol has been achieved starting from D-ribose. researchgate.net Similarly, L-arabinose has been utilized in a practical synthesis of 4'-thioribonucleosides, where the key intermediate is a 1,4-anhydro-4-thioribitol derivative. researchgate.net

The general strategy involves a series of chemical transformations to introduce a sulfur atom and facilitate the formation of the thiolane ring. This often begins with the protection of hydroxyl groups and the introduction of leaving groups at specific positions to enable nucleophilic attack by a sulfur-containing reagent. researchgate.net

Strategies for the Formation of the Thiolane Ring System

The formation of the five-membered thiolane ring is a critical step in the synthesis of 1,4-epithio-D-ribitol. A prevalent method involves the nucleophilic attack of a sulfide (B99878) anion on a dielectrophilic carbohydrate derivative. researchgate.net This can be achieved by treating a carbohydrate precursor bearing two leaving groups, such as tosylates or mesylates, with a sulfur source like sodium sulfide.

Another key strategy is a reductive ring-contraction reaction. researchgate.net For example, a 5-thiopentose can undergo a reductive episulfonium rearrangement to form the desired 4-thioribose scaffold. nih.gov This method has been successfully applied in the synthesis of 4'-thioribonucleosides starting from L-arabinose. researchgate.net

Furthermore, cyclization can be achieved through the treatment of a suitable precursor with sodium hydrosulfide (B80085) (NaSH). nih.gov For example, after a series of reactions including stereoinversion at the C4 position and hydrolysis of an oxime, treatment with NaSH facilitates the cyclization to form the thiolane ring. nih.gov

Key Chemical Steps and Reaction Mechanisms in Thioether Formation

The formation of the thioether linkage within the thiolane ring is typically achieved through an intramolecular nucleophilic substitution reaction. This process often involves the generation of a thiolate anion which then displaces a leaving group within the same molecule.

A common sequence of reactions includes:

Introduction of a Sulfur Nucleophile: A sulfur atom is introduced into the carbohydrate backbone, often as a thioacetate. nih.gov

Deprotection and Thiolate Formation: The protecting group on the sulfur atom is removed, typically under basic conditions, to generate a free thiolate.

Intramolecular Cyclization: The thiolate anion then attacks an electrophilic carbon center within the same molecule, displacing a leaving group (e.g., a sulfonate ester) to form the cyclic thioether. nih.gov

The Pummerer reaction is another important transformation used in the synthesis of 4'-thionucleosides. This reaction involves the oxidation of the sulfur atom in the 4-thioribose scaffold to a sulfoxide (B87167), followed by treatment with an acylating agent to generate a reactive intermediate that can then be coupled with a nucleobase. researchgate.netnih.gov

Stereochemical Control and Chirality in Synthetic Pathways

Maintaining and controlling the stereochemistry throughout the synthetic sequence is paramount to obtaining the desired D-ribo configuration of the final product. The inherent chirality of the starting carbohydrate precursor serves as the foundation for the stereochemical outcome.

Several strategies are employed to control stereochemistry:

Stereospecific Reactions: Many of the reactions used, such as SN2 displacements, proceed with a predictable inversion of configuration at the reacting center. This allows for the controlled introduction of new stereocenters.

Neighboring Group Participation: The presence of protecting groups on adjacent carbon atoms can influence the stereochemical outcome of a reaction through anchimeric assistance. researchgate.net

Stereoinversion: In some synthetic routes, a deliberate inversion of configuration at a specific carbon atom is necessary to achieve the target stereochemistry. For example, sulfonate displacement with bromide can be used to invert the stereochemistry at the C4 position of a ribose derivative. nih.gov

The careful selection of protecting groups, reagents, and reaction conditions is crucial for achieving high stereoselectivity in the synthesis of 1,4-dideoxy-1,4-epithio-D-ribitol and its derivatives. researchgate.net

Derivatization and Analog Synthesis

The this compound scaffold serves as a versatile platform for the synthesis of various nucleoside analogs with potential therapeutic applications.

Approaches to Nucleoside Analogs Incorporating the Thio-ribitol Scaffold

The synthesis of nucleoside analogs from the 1,4-epithio-D-ribitol scaffold typically involves the coupling of the thiosugar with a nucleobase. A common method for this is the Pummerer-type thioglycosylation. researchgate.net In this approach, the sulfoxide derived from the 4-thioribitol is activated, and subsequent reaction with a silylated nucleobase leads to the formation of the desired 4'-thionucleoside. researchgate.net

Alternatively, Vorbrüggen glycosylation can be employed. This method involves the reaction of an activated sugar derivative, such as a 1-O-acetyl-4-thioribose, with a silylated nucleobase in the presence of a Lewis acid catalyst. nih.gov

These synthetic strategies have enabled the preparation of a wide range of 4'-thionucleosides, which have been investigated for their biological activities, particularly as antiviral and anticancer agents. nih.gov The modification of the sugar moiety by replacing the ring oxygen with sulfur can lead to analogs with altered conformational preferences and improved metabolic stability, making them promising candidates for drug development. nih.gov

Interactive Data Table: Synthetic Strategies for 1,4-Epithio-D-ribitol and its Analogs

| Synthetic Step | Starting Material | Key Reagents/Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| Thiolane Ring Formation | Dielectrophilic Carbohydrate | Sulfide anion | Polyhydroxylated tetrahydrothiophene (B86538) | researchgate.net |

| Reductive Ring-Contraction | 5-Thiopentose | Reductive conditions | 4-Thioribose scaffold | researchgate.netnih.gov |

| Cyclization | Precursor with leaving group | Sodium hydrosulfide (NaSH) | Thiolane ring | nih.gov |

| Stereoinversion at C4 | Ribose derivative with C4-OH | Sulfonate formation, followed by bromide displacement | C4-inverted product | nih.gov |

| Thioglycosylation | 4-Thioribitol sulfoxide | Silylated nucleobase | 4'-Thionucleoside | researchgate.net |

| Vorbrüggen Glycosylation | 1-O-acetyl-4-thioribose | Silylated nucleobase, Lewis acid | 4'-Thionucleoside | nih.gov |

Integration into Complex Carbohydrate Architectures as a Building Block

The this compound scaffold, often referred to as a 4'-thioribofuranose derivative, serves as a valuable building block in the synthesis of complex carbohydrate architectures, particularly modified nucleosides and oligosaccharides. The sulfur atom in the furanose ring imparts unique chemical and biological properties, including enhanced stability against enzymatic hydrolysis, which is a significant advantage for the development of therapeutic oligonucleotides and glycomimetics.

The primary strategy for integrating this thiosugar into larger structures involves the synthesis of a suitably protected 4-thioribofuranose derivative that can act as a glycosyl donor or acceptor in glycosylation reactions. A common approach begins with a readily available starting material like D-ribose or L-lyxose to construct the peracylated 4-thio-D-ribofuranose. nih.gov This intermediate is then converted into a glycosyl donor, such as a glycosyl halide or a thioglycoside, which can be coupled with a nucleobase or another sugar moiety.

The stereoselective formation of the glycosidic bond is a critical aspect of this process. The Pummerer reaction has been effectively employed for the stereoselective synthesis of 4'-β-thioribonucleosides. acs.orgnih.gov This method involves the reaction of a 1,4-anhydro-4-thioribitol sulfoxide derivative with a silylated nucleobase. The choice of protecting groups on the thiosugar is crucial for achieving high stereoselectivity. For instance, the use of a 2,4-dimethoxybenzoyl group at the 2-position of the thioribofuranose has been shown to be essential for the desired β-selectivity in the Pummerer reaction-mediated glycosylation. acs.org

Furthermore, streamlined iterative methods for the assembly of thio-oligosaccharides have been developed. These methods often utilize protecting-group-free S-glycosylation in aqueous media, capitalizing on the higher nucleophilicity of the thiol group compared to hydroxyl groups. nih.gov Deoxythio sugar building blocks, prepared efficiently from common monosaccharides, can be used as acceptors in these reactions with glycosyl fluorides serving as donors. nih.gov

Table 1: Key Intermediates for the Integration of this compound Scaffold

| Intermediate | Starting Material | Key Transformation | Application |

| 1,5-di-O-acetyl-2,3-di-O-benzoyl-4-thio-D-ribofuranose | L-lyxose | Spontaneous ring contraction | Synthesis of 4'-thioribonucleosides nih.gov |

| 1,4-Anhydro-2-O-(2,4-dimethoxybenzoyl)-5-O-(tert-butyldiphenylsilyl)-4-thio-D-ribitol sulfoxide | D-ribose | Pummerer reaction | Stereoselective synthesis of 4'-β-thioribonucleosides acs.org |

| Deoxythio sugars | Various monosaccharides | BTM-catalyzed site-selective acylation | Aqueous S-glycosylation for thio-oligosaccharide synthesis nih.gov |

Chemical Modifications (e.g., Methylation, Glycosylation, Fluorination) and their Synthetic Routes

The biological activity and physicochemical properties of this compound can be fine-tuned through various chemical modifications. These modifications can enhance metabolic stability, alter binding affinities for target enzymes, and improve pharmacokinetic profiles.

Methylation: Methylation of the hydroxyl groups of the thiosugar scaffold can be achieved using various reagents and conditions. A common method for the methylation of alcohols is the use of dimethyl carbonate, a non-toxic and environmentally friendly reagent, catalyzed by alumina (B75360) or hydrotalcite. rsc.org This reaction proceeds through the formation of a methylcarbonate (B8334205) intermediate, which then undergoes decarboxylation to yield the corresponding methyl ether. rsc.org The reactivity of the hydroxyl groups generally follows the order: primary > secondary > tertiary. rsc.org In the context of global DNA methylation, alcohol consumption has been shown to influence methylation patterns, suggesting that the cellular environment can also play a role in the methylation status of molecules. nih.govmdpi.comnih.govfrontiersin.org

Glycosylation: Further glycosylation of the this compound scaffold can lead to the formation of thiodisaccharides and larger thio-oligosaccharides. Thioglycosylation reactions, where a thioglycoside acts as a glycosyl donor, are a powerful tool for this purpose. iiserpune.ac.in The activation of the thioglycoside donor, often with a promoter like N-iodosuccinimide (NIS) and a catalytic amount of a Lewis acid such as triflic acid (TfOH) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), generates a reactive intermediate that is then attacked by the hydroxyl group of the acceptor molecule. nih.govnih.gov The choice of protecting groups on both the donor and acceptor is critical for controlling the regioselectivity and stereoselectivity of the glycosylation. nih.gov Thiourea-based catalysts have also emerged as effective promoters for stereoselective glycosylation through non-covalent hydrogen bonding activation of the glycosyl donor. rsc.org

Fluorination: The introduction of fluorine atoms into the thiosugar scaffold can significantly impact its biological activity. Fluorinated sugars often exhibit enhanced stability and can act as potent enzyme inhibitors. acs.orgnih.gov The synthesis of fluorinated thiosugars can be achieved through various methods. Nucleophilic fluorination, using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor, can be used to replace hydroxyl groups with fluorine, typically with inversion of configuration. acs.orgnih.gov For instance, treatment of a protected thioribofuranose derivative with DAST can lead to the corresponding fluorinated analog. A flexible and scalable synthesis of 4′-thionucleosides has been reported that relies on an α-fluorination and aldol (B89426) reaction of α-heteroaryl acetaldehydes. rsc.orgrsc.org The synthesis of fluorinated thiosulfonates has also been developed as a means to introduce fluorinated alkylthio groups. researchgate.net

Table 2: Chemical Modifications of the this compound Scaffold

| Modification | Reagents and Conditions | Key Features |

| Methylation | Dimethyl carbonate, Alumina/Hydrotalcite | Environmentally friendly, proceeds via methylcarbonate intermediate. rsc.org |

| Glycosylation | Thioglycoside donors, NIS/TfOH or TMSOTf | Forms thiodisaccharides, stereoselectivity is crucial. nih.govnih.gov |

| Fluorination | DAST, Selectfluor | Enhances stability, can act as enzyme inhibitors. acs.orgnih.gov |

Synthesis of Related Thiosugar and Iminosugar Analogs for Comparative Studies

To understand the structure-activity relationships and the role of the heteroatom in the furanose ring, the synthesis and biological evaluation of related thiosugar and iminosugar analogs are of great importance.

Iminosugar Analogs: Iminosugars, where a nitrogen atom replaces the ring oxygen, are another important class of carbohydrate mimics with significant biological activities. The synthesis of 1,4-dideoxy-1,4-imino-D-ribitol and its analogs has been extensively studied. A convenient synthesis of 1,4-dideoxy-1,4-imino-D-ribitol (DRB) from D-ribose has been reported. researchgate.net This synthesis involves the preparation of an L-lyxonolactone intermediate, followed by cyclization with benzylamine, which proceeds with inversion of configuration at C-4 to afford the D-ribo-configured pyrrolidine (B122466) ring. researchgate.net Facile syntheses of 1,4-dideoxy-1,4-imino-L-ribitol (LRB) from D-glutamic acid have also been described. ucla.edu Furthermore, synthetic strategies towards various iminosugar derivatives, including those of D-lyxitol and L-lyxitol, have been developed for comparative studies as potential inhibitors of enzymes like Golgi α-mannosidase II. ucla.eduresearchgate.netkist.re.krnih.govrsc.org These comparative syntheses allow for a detailed investigation of how the nature and stereochemistry of the heteroatom and the substituents on the ring influence the biological properties of these sugar mimetics.

Biochemical and Molecular Mechanisms of Action of 1,4 Dideoxy 1,4 Epithio D Ribitol and Its Analogs

Interactions as Purine (B94841) Nucleoside Analogs

Due to its structural similarity to the deoxyribose sugar moiety in purine nucleosides, 1,4-Dideoxy-1,4-epithio-D-ribitol is hypothesized to function as a purine nucleoside analog. While direct studies on this specific epithio- compound are limited, the mechanisms of action can be inferred from extensive research on other purine nucleoside analogs. These analogs are well-documented for their cytotoxic effects, primarily through the inhibition of DNA synthesis and the induction of programmed cell death, or apoptosis. nih.gov

Purine nucleoside analogs exert their influence on DNA synthesis through a multi-step process that ultimately disrupts cellular replication. nih.govnih.gov The primary mechanism involves the intracellular phosphorylation of the analog to its triphosphate derivative. nih.gov This activated form then competes with natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing DNA strand by DNA polymerases. nih.govmedscape.com

Once incorporated, these analogs can lead to the termination of the DNA chain. youtube.com This is because the modified sugar, in this case, the thioribofuranose ring of this compound, may lack the necessary 3'-hydroxyl group for the formation of a phosphodiester bond with the next incoming nucleotide, or its presence may distort the DNA helix, preventing further elongation. nih.gov This disruption of DNA replication is a key factor in the cytotoxic activity of these compounds. cuni.cz Furthermore, some purine analogs can also inhibit enzymes crucial for the synthesis of dNTPs, such as ribonucleotide reductase, thereby depleting the pool of available precursors for DNA synthesis. nih.govmedscape.com

| Mechanism of Action | Description | Key Enzymes Involved |

| Competitive Incorporation | The triphosphate form of the analog competes with natural dNTPs for the active site of DNA polymerases. | DNA Polymerases |

| Chain Termination | After incorporation, the analog prevents the addition of subsequent nucleotides, halting DNA elongation. | DNA Polymerases |

| Enzyme Inhibition | The analog or its metabolites inhibit enzymes required for the production of DNA precursors. | Ribonucleotide Reductase |

This table provides a summary of the general mechanisms of DNA synthesis inhibition by purine nucleoside analogs.

The induction of apoptosis is a hallmark of the cellular response to DNA damage caused by purine nucleoside analogs. nih.govresearchgate.net The stalling of replication forks and the presence of DNA strand breaks trigger a complex signaling cascade known as the DNA Damage Response (DDR). researchgate.net Sensor proteins, such as ATM and ATR, recognize the DNA lesions and activate downstream effector kinases, which in turn initiate cell cycle arrest to allow for DNA repair. researchgate.net

If the damage is too extensive to be repaired, these pathways pivot towards inducing apoptosis. researchgate.net This can occur through both intrinsic and extrinsic pathways. The intrinsic, or mitochondrial, pathway is often activated, leading to the release of cytochrome c and the subsequent activation of a cascade of caspases, which are the executioners of apoptosis. mdpi.com Some purine nucleoside analogs have been shown to directly interact with mitochondrial proteins to promote apoptosis. mdpi.com

The extrinsic pathway can also be triggered, often involving the upregulation of death receptors on the cell surface. mdpi.com For instance, some purine nucleosides can increase the extracellular concentration of adenosine (B11128), which can then activate A3 adenosine receptors, a pathway linked to apoptosis induction in certain cell types. nih.gov Ultimately, the convergence of these pathways on the activation of executioner caspases leads to the dismantling of the cell. researchgate.net

| Apoptotic Pathway | Key Events | Associated Molecules |

| Intrinsic (Mitochondrial) | DNA damage detection, mitochondrial membrane permeabilization, cytochrome c release, caspase activation. | ATM, ATR, p53, Bax, Cytochrome c, Caspases |

| Extrinsic (Death Receptor) | Upregulation of death receptors, ligand binding, formation of DISC (Death-Inducing Signaling Complex), caspase activation. | Fas, TNF receptors, FADD, Caspase-8 |

| Adenosine Receptor-Mediated | Increased extracellular adenosine, activation of A3 adenosine receptors. | Adenosine, A3 Adenosine Receptor |

This table outlines the general cellular pathways leading to apoptosis induction by purine nucleoside analogs.

Role in Enzyme Modulation

Beyond their potential as nucleoside analogs, thiosugars like this compound and its analogs are recognized for their ability to inhibit specific enzymes, particularly glycosidases.

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. mdpi.com Analogs of sugars, where the ring oxygen is replaced by sulfur, have shown significant inhibitory activity against these enzymes. nih.govresearchgate.net This inhibitory potential stems from their ability to mimic the natural substrate.

Thiosugar analogs often act as competitive inhibitors of glycosidases. mdpi.com This means they bind to the active site of the enzyme, preventing the natural substrate from binding. nih.gov The binding affinity of these inhibitors is a critical determinant of their potency. In the case of thiosugars, the replacement of the endocyclic oxygen with a larger, more hydrophobic sulfur atom can lead to favorable interactions within the enzyme's active site. researchgate.net Studies on related compounds have shown that hydrophobic interactions between the ring sulfur atom and the enzyme are crucial for strong binding. nih.govresearchgate.net

The potency of inhibition is often quantified by the inhibition constant (Ki), which represents the concentration of inhibitor required to decrease the maximal rate of the enzyme reaction by half. A lower Ki value indicates a higher binding affinity and more potent inhibition. For some thiosugars, Ki values in the micromolar range have been reported, signifying strong inhibition. nih.gov

| Inhibitor Type | Mechanism | Effect on Enzyme Kinetics |

| Competitive | Inhibitor binds to the active site, preventing substrate binding. | Increases the apparent Km (Michaelis constant); Vmax (maximum velocity) remains unchanged. |

This table describes the characteristics of competitive inhibition, a common mechanism for thiosugar-based glycosidase inhibitors.

By inhibiting glycosidases, thiosugar analogs can significantly interfere with carbohydrate metabolism and hydrolysis. mdpi.com These enzymes are essential for the breakdown of complex carbohydrates into simpler sugars that can be absorbed and utilized by the body. medscape.com For example, intestinal α-glucosidases are responsible for the final step in the digestion of carbohydrates.

Inhibition of these enzymes slows down the release of glucose from dietary carbohydrates, which can have therapeutic implications. This interference with carbohydrate hydrolysis is the basis for the use of some glycosidase inhibitors in managing conditions characterized by high blood sugar levels. mdpi.com The ability of thiosugar analogs to resist hydrolysis by glycosidases, due to the stability of the C-S-C linkage compared to the C-O-C glycosidic bond, makes them effective and stable inhibitors. mdpi.comresearchgate.net

Glycosidase Inhibition by Analogous Compounds

Molecular Basis of Active Site Binding and Specificity

There is no published research available to describe the molecular basis of how this compound binds to the active sites of biological targets or the structural determinants of its specificity.

Modulation of Glycogen (B147801) Metabolizing Enzymes by Related Analogs (e.g., Glycogen Phosphorylase, Glycogen Synthase)

No studies were found that investigate the modulatory effects of this compound on glycogen metabolizing enzymes such as glycogen phosphorylase or glycogen synthase. While analogs like DAB are known inhibitors of these enzymes, this activity has not been documented for the specified epithio compound.

Inhibition of Glycoprotein (B1211001) Processing Enzymes (e.g., Alpha-Mannosidases) by Related Analogs

There is no available data on the inhibitory activity of this compound against glycoprotein processing enzymes like alpha-mannosidases.

Structure Activity Relationship Sar Investigations and Conformational Analysis

Computational and Theoretical Approaches to SAR Elucidation

Influence of Protonation States on Enzyme Binding and Catalysis

While specific data for 1,4-Dideoxy-1,4-epithio-D-ribitol is not available, the principles governing the influence of protonation on enzyme interactions can be illustrated by examining its nitrogen-containing analogues, the iminosugars. Research on these related compounds provides a framework for understanding the potential behavior of their epithio-counterparts.

The protonation state of the ring nitrogen in iminosugars has been shown to be a critical factor in their binding to glycosidases, a class of enzymes that catalyze the breakdown of complex sugars. The acidity of the environment (pH) and the specific amino acid residues in the enzyme's active site dictate whether the iminosugar will be in its neutral (unprotonated) or positively charged (protonated) form.

For instance, studies on 1,4-dideoxy-1,4-imino-D-lyxitols have revealed that the protonation of the pyrrolidine (B122466) ring is dependent on the target enzyme. nih.gov When binding to Golgi α-mannosidase II (dGMII), the neutral form of the inhibitor is preferred. nih.gov In contrast, for binding to lysosomal α-mannosidase (JBMan), the protonated form is favored. nih.gov This difference is attributed to the distinct pH environments of the cellular compartments where these enzymes reside and the specific amino acid compositions of their active sites. nih.gov

The pKa of the inhibitor, which is the pH at which it is 50% protonated, is a crucial parameter in this context. An inhibitor with a high pKa will be predominantly protonated at physiological pH, while one with a low pKa will exist primarily in its neutral form. This intrinsic property of the molecule, in conjunction with the enzyme's microenvironment, governs the binding event.

The conformational analysis of these inhibitors further reveals that the protonation state can influence the three-dimensional shape of the molecule, which in turn affects its fit within the enzyme's active site. The protonated form may adopt a different ring conformation compared to the neutral form, leading to altered interactions with key amino acid residues and, consequently, a change in inhibitory activity.

Future research into this compound will need to specifically address these points. Determining the pKa of the thioether group and conducting detailed structural studies of its complexes with various enzymes will be essential to elucidate its mechanism of action and to explore its potential as a therapeutic agent. Without such dedicated studies, the influence of protonation states on the enzyme binding and catalytic effects of this particular compound remains a matter of scientific speculation based on analogy.

Applications in Chemical Biology and Research Tools

Utilization as a Building Block for Complex Molecular Architectures

The primary application of 1,4-Dideoxy-1,4-epithio-D-ribitol is as a fundamental building block for the synthesis of more complex molecular structures, particularly nucleoside analogs. lookchem.com The development of efficient synthetic pathways to produce 4-thio-D-ribofuranose has been a critical step, enabling its broader use in medicinal chemistry. tandfonline.com These synthetic routes, some of which can be performed on a large scale, yield key intermediates like tetra-O-acetyl-4-thio-D-ribofuranose, which are then used to construct a variety of thionucleosides. tandfonline.com

The substitution of the endocyclic oxygen with sulfur leads to the creation of 4'-thionucleoside analogues. mdpi.com This structural change is highly significant because it confers enhanced metabolic stability, particularly resistance to degradation by phosphorylase enzymes. tandfonline.comnih.gov This stability makes 4'-thionucleosides superior candidates for research and therapeutic development compared to their natural oxygen-containing counterparts. nih.gov

Researchers have dedicated substantial effort to developing flexible and scalable methods for synthesizing these 4'-thionucleosides. nih.govrsc.org These synthetic strategies often begin with a 4-thioribose scaffold and allow for the attachment of various purine (B94841) and pyrimidine (B1678525) bases, leading to a diverse library of nucleoside mimetics. tandfonline.comtandfonline.commdpi.com One notable approach involves the Pummerer-type thioglycosylation reaction, which has become a standard method for creating the crucial glycosidic bond in 4'-thionucleosides. nih.govjst.go.jp

The resulting 4'-thionucleoside analogues are invaluable tools in medicinal chemistry, serving as potential antitumor and antiviral agents. nih.govworktribe.com Their enhanced stability and unique structural properties allow them to interact differently with biological targets, opening new avenues for drug discovery. tandfonline.comnih.gov

Table 1: Examples of 4'-Thionucleoside Analogues Synthesized from this compound Derivatives

| Compound Name | Abbreviation | Therapeutic Area | Reference |

| 1-(2-deoxy-2-fluoro-β-D-4-thio-arabino-furanosyl)cytosine | 4'-thioFAC | Antineoplastic | nih.gov |

| 4'-thio-2',2'-difluoro-2'-deoxycytidine | 4'-thioDMDC | Anticancer | jst.go.jp |

| 4'-thioarabinofuranosylcytosine | Thiarabine (4'-thioaraC) | Anticancer (Hematological Malignancies) | nih.gov |

| 2'-deoxyfluoro 4'-thionucleoside | FF-10502 | Anticancer | nih.gov |

| C4' alkyne 4'-thionucleoside | 4 | Anti-HIV | nih.gov |

Thiosugars, the class of compounds to which this compound belongs, are recognized for their potential as inhibitors of glycosidases—enzymes that break down carbohydrates. researchgate.netencyclopedia.pub The replacement of the ring oxygen with a more hydrophobic sulfur atom can lead to strong interactions with the enzyme's active site. nih.gov While many thiosugars are investigated for this purpose, a notable example is the natural product salacinol (B1681389), which contains a thiafuran structure and is a potent α-glucosidase inhibitor. nih.govnih.gov The inhibitory mechanism of salacinol and its analogues highlights the crucial role of the thiosugar ring in binding to the enzyme. nih.gov Synthetic thiosugars and their derivatives are valuable as tools for studying the structure-activity relationships and reaction mechanisms of glycosidases. nih.gov

Role as a Biochemical Probe for Pathway Elucidation

The inherent stability of molecules derived from this compound makes them excellent probes for studying complex biological pathways. Because they resist enzymatic degradation, these probes can be used to investigate cellular processes over longer periods without being broken down. nih.govnih.gov

A prominent example is cyclic ADP-4-thioribose (cADPtR), a stable mimic of the second messenger cyclic ADP-ribose (cADPR). ox.ac.uk Synthesized using a 4-thioribose precursor, cADPtR effectively mobilizes intracellular calcium ions in a manner similar to its natural counterpart but is chemically and biologically more stable. This stability makes it an invaluable tool for investigating the cADPR-mediated calcium signaling pathways in various biological systems, including neuronal and T-lymphocyte cells. ox.ac.uk Similarly, 4-thioribose analogues of adenosine (B11128) diphosphate (B83284) ribose (ADPr) peptides have been synthesized to serve as stable tools for studying the enzymes involved in ADP-ribosylation, a critical post-translational modification. exeter.ac.uk

Contributions to Fundamental Glycochemistry Research

The study of this compound and other thiosugars has significantly advanced the field of glycochemistry. The isosteric replacement of oxygen with sulfur induces notable changes in the molecule's conformation and physicochemical properties. nih.gov For instance, the larger atomic radius of sulfur results in longer carbon-sulfur bonds and different ring puckering compared to natural sugars. nih.govnih.gov These structural differences, along with sulfur's lower electronegativity and lack of hydrogen bond acceptance, are of fundamental interest to chemists. nih.gov

Research in this area focuses on developing novel and efficient synthetic routes to access these complex molecules. tandfonline.commdpi.comrsc.org The synthesis of thiosugars presents unique challenges, and overcoming them contributes to the broader toolkit of synthetic organic chemistry. researchgate.neteurekaselect.com Furthermore, these compounds serve as versatile platforms for further chemical manipulation, acting as both glycosyl donors and acceptors in the construction of more complex glycoconjugates. researchgate.netencyclopedia.pub

Strategic Importance in Rational Drug Design Methodologies

This compound and its derivatives are of immense strategic importance in rational drug design, particularly for developing new antiviral and anticancer agents. lookchem.comnih.govworktribe.com The core principle is to create nucleoside analogues that are readily recognized and metabolized by cellular enzymes but possess enhanced stability and novel mechanisms of action. tandfonline.comworktribe.com

The replacement of the furanose ring oxygen with sulfur is a key modification that confers stability against enzymatic cleavage, a common issue with many nucleoside-based drugs. tandfonline.comnih.gov This increased metabolic stability can lead to improved pharmacokinetic profiles. nih.gov Thionucleosides such as Thiarabine (4'-thioaraC) and FF-10502 have shown potent anticancer activity, while others have demonstrated significant anti-HIV effects. nih.govjst.go.jp The success of these compounds validates the use of the 4'-thio scaffold as a privileged structure in the design of next-generation therapeutics. Computational methods and structural bioinformatics are increasingly used to predict the properties of these analogues, accelerating the identification of promising drug candidates. tandfonline.comnih.gov

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Routes and Methodologies for Scalability

The viability of any compound for research and potential application hinges on its accessibility. To date, detailed and scalable synthetic routes for 1,4-Dideoxy-1,4-epithio-D-ribitol have not been reported in peer-reviewed literature. Future research should prioritize the development of efficient and stereocontrolled synthetic strategies.

Key areas for exploration would include:

Starting Materials: Investigating various starting materials, such as D-ribose or other readily available carbohydrates, to establish the most efficient synthetic pathway.

Thiolation and Cyclization Strategies: Developing novel methodologies for the introduction of the sulfur atom and the subsequent intramolecular cyclization to form the tetrahydrothiophene (B86538) ring. This could involve exploring different sulfur nucleophiles and reaction conditions to optimize yield and stereoselectivity.

Protecting Group Strategies: Devising effective protecting group strategies to selectively mask and deprotect the hydroxyl groups during the synthesis.

Scalability: Once a viable route is established, the focus should shift to optimizing the process for larger-scale production to enable more extensive biological and structural studies.

Advanced Structural Characterization of Compound-Target Complexes

A fundamental aspect of understanding the potential biological activity of this compound is the detailed characterization of its three-dimensional structure and its interactions with biological macromolecules. There is currently no available data from techniques such as X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy for this compound, either in its free form or in complex with a biological target.

Future research efforts should include:

X-ray Crystallography: Obtaining single crystals of this compound would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and stereochemistry. Furthermore, co-crystallization with potential enzyme targets would offer invaluable insights into the specific molecular interactions driving binding and inhibition.

NMR Spectroscopy: Comprehensive one- and two-dimensional NMR studies in solution are crucial to determine the compound's structure and conformational dynamics in a biologically relevant medium. Techniques like NOESY could reveal through-space interactions, providing clues about its preferred conformation.

Broadening the Scope of Investigated Biological Targets and Pathways

The biological activities of this compound remain entirely speculative. The structural similarity to iminosugars, which are well-known glycosidase inhibitors, suggests that this compound could also interact with carbohydrate-processing enzymes. However, the replacement of the ring nitrogen with sulfur could lead to unique biological activities.

Future investigations should encompass a broad screening approach against various biological targets, including but not limited to:

Glycosidases: A primary area of investigation should be the evaluation of its inhibitory activity against a wide panel of glycosidases, such as glucosidases, galactosidases, and mannosidases. academie-sciences.frhw.ac.uk

Glycogen (B147801) Metabolism Enzymes: Enzymes involved in glycogen metabolism, like glycogen phosphorylase and glycogen synthase, are important therapeutic targets, and the inhibitory potential of this compound against them should be assessed. nih.govcaymanchem.com

Other Carbohydrate-Binding Proteins: The compound should be tested for its ability to interact with other proteins that recognize carbohydrates, such as lectins.

Antiviral and Antimicrobial Activity: Given that some modified nucleosides and thiosugars exhibit such properties, screening for antiviral and antimicrobial efficacy is a logical step.

Development of Highly Selective Research Probes and Tool Compounds

Should this compound demonstrate significant and selective activity against a particular biological target, it could serve as a valuable scaffold for the development of more potent and selective research probes.

This would involve:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives with modifications at the hydroxyl groups or other positions to understand how structural changes affect biological activity.

Affinity Labeling: Incorporating reactive groups or photoaffinity labels into the structure to covalently modify the active site of its target enzyme, facilitating target identification and validation.

Fluorescent or Tagged Analogs: Developing fluorescently labeled or biotin-tagged versions of the compound to enable visualization of its localization within cells and for use in affinity purification experiments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.